molecular formula C11H20N2O5 B13329762 6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid

Cat. No.: B13329762
M. Wt: 260.29 g/mol
InChI Key: VUTBYYVUMZVWRR-UHFFFAOYSA-N
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Description

6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is a heterocyclic compound that features an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

    Substitution: The amino and carboxylic acid groups can participate in substitution reactions to form derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazepane derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of amino acid derivatives.

Scientific Research Applications

6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved can include binding to active sites on proteins or interfering with metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylate
  • 6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxamide

Uniqueness

6-Amino-4-(tert-butoxycarbonyl)-1,4-oxazepane-6-carboxylic acid is unique due to its specific ring structure and functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C11H20N2O5

Molecular Weight

260.29 g/mol

IUPAC Name

6-amino-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepane-6-carboxylic acid

InChI

InChI=1S/C11H20N2O5/c1-10(2,3)18-9(16)13-4-5-17-7-11(12,6-13)8(14)15/h4-7,12H2,1-3H3,(H,14,15)

InChI Key

VUTBYYVUMZVWRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCOCC(C1)(C(=O)O)N

Origin of Product

United States

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